molecular formula C5H6N2S2 B8465525 3-aminothiophene-2-thiocarboxamide CAS No. 122805-72-5

3-aminothiophene-2-thiocarboxamide

Cat. No.: B8465525
CAS No.: 122805-72-5
M. Wt: 158.2 g/mol
InChI Key: VTUUKXZRDIRHCS-UHFFFAOYSA-N
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Description

3-aminothiophene-2-thiocarboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group at the third position and a carbothioamide group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothiophene-2-thiocarboxamide can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions and catalytic processes to enhance yield and reduce reaction times. Green chemistry principles are also being applied to develop more sustainable and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions: 3-aminothiophene-2-thiocarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and carbothioamide groups, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 3-aminothiophene-2-thiocarboxamide involves its interaction with various molecular targets and pathways. The amino and carbothioamide groups can form hydrogen bonds and other interactions with biological molecules, leading to the inhibition of specific enzymes or receptors. For example, the compound has been shown to inhibit bacterial growth by targeting bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 3-aminothiophene-2-thiocarboxamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

122805-72-5

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

3-aminothiophene-2-carbothioamide

InChI

InChI=1S/C5H6N2S2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8)

InChI Key

VTUUKXZRDIRHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-aminothiophene-2-carboxamide (4.5 g, 31 mmol) in tetrahydrofuran was treated with Lawesson's Reagent (7.7 g, 190 mmol) and the solution was stirred at room temperature for 18 h. The solvent was removed and the residue purified by chromatography on silica gel using dichloromethane as eluent. The product was obtained as a yellow powder (2.8 g, 56%), m.p. 98-99° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
56%

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